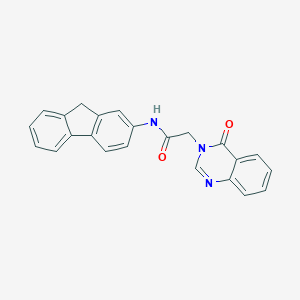![molecular formula C16H21ClN4O B277295 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine, also known as CEP, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of pyrazolopyrimidine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is not fully understood, but it has been proposed to target several pathways involved in cancer progression. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. It also inhibits the activity of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. Additionally, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and DNA repair.
Biochemical and Physiological Effects
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been shown to modulate the immune response, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine for lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be administered at low doses. However, one of the limitations of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is its poor solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the study of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine. One area of research is the development of more efficient synthesis methods to increase yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine and its potential use in combination therapy with other anticancer agents. Another area of research is the investigation of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine for its potential use in other diseases, such as Alzheimer's disease and inflammatory bowel disease. Finally, the development of more soluble formulations of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine may increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine involves the reaction of 2-chloroethylamine hydrochloride with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of triethylamine. The resulting intermediate is then reacted with 2,6-dimethylpiperidine-1-carboxylic acid to form the final product. The synthesis of 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been reported in several studies and has been optimized for high yield and purity.
Applications De Recherche Scientifique
6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine has been investigated for its potential use in other diseases, such as Alzheimer's disease and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C16H21ClN4O |
|---|---|
Poids moléculaire |
320.82 g/mol |
Nom IUPAC |
[6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21ClN4O/c1-11-4-3-5-12(2)21(11)16(22)14-8-15-18-9-13(6-7-17)10-20(15)19-14/h8-12H,3-7H2,1-2H3 |
Clé InChI |
KGRFGARPBAOETG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=NN3C=C(C=NC3=C2)CCCl)C |
SMILES canonique |
CC1CCCC(N1C(=O)C2=NN3C=C(C=NC3=C2)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)


![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
